(E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
Description
(E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a thiazolidinone derivative characterized by a fused heterocyclic system. The compound features a furan ring substituted with a 2-nitrophenyl group at the 5-position, connected via a methylene bridge to a 4-oxo-2-thioxothiazolidine core.
Properties
IUPAC Name |
2-[(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S2/c19-14(20)8-17-15(21)13(26-16(17)25)7-9-5-6-12(24-9)10-3-1-2-4-11(10)18(22)23/h1-7H,8H2,(H,19,20)/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZBKKRYLLGDIF-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves multi-step organic reactions One common method includes the condensation of 2-nitrobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with thiosemicarbazide to form the thioxothiazolidinone ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thioxothiazolidinone derivatives.
Biology
In biological research, derivatives of this compound are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications, particularly as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioxothiazolidinone moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Substituent Modifications on the Phenyl Ring
- (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one (CAS 289499-47-4): This analog replaces the 2-nitrophenyl group with a 4-nitrophenyl substituent. This modification may influence binding affinity in biological targets .
- 2-((5E)-5-{[5-(4-Methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid (CAS 613224-48-9): Features a 4-methyl-2-nitrophenyl group, introducing steric and electronic changes. The methyl group at the para position may enhance lipophilicity, while the butanoic acid chain (vs. acetic acid) could affect solubility and metabolic stability .
- (Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid (CAS 875286-76-3) :
Substitutes the nitro group with an ethoxycarbonyl moiety and adds a phenylacetic acid side chain. The ethoxycarbonyl group increases steric bulk and may modulate interactions with hydrophobic enzyme pockets .
Comparative Analysis of Structural and Physicochemical Properties
| Compound Name | Substituent on Furan Phenyl Group | Carboxylic Acid Chain | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 2-nitrophenyl | Acetic acid | ~407.4 (estimated) | Ortho-nitro group; short-chain carboxylic acid |
| CAS 289499-47-4 | 4-nitrophenyl | None (2-one ring) | 357.3 | Para-nitro group; lacks acetic acid chain |
| CAS 613224-48-9 | 4-methyl-2-nitrophenyl | Butanoic acid | ~463.5 | Methyl-nitro substitution; longer chain |
| CAS 875286-76-3 | 4-(ethoxycarbonyl)phenyl | Phenylacetic acid | 493.6 | Ethoxycarbonyl group; bulky side chain |
Key Observations :
- Lipophilicity: The butanoic acid chain in CAS 613224-48-9 increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
- Steric Considerations : The ethoxycarbonyl and phenylacetic acid groups in CAS 875286-76-3 introduce steric hindrance, possibly affecting binding to enzymatic active sites .
Biological Activity
(E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
1. Aldose Reductase Inhibition
Recent studies have highlighted the potential of thiazolidinone derivatives, including our compound of interest, as aldose reductase inhibitors (ARIs). Aldose reductase is implicated in diabetic complications, making its inhibition a target for therapeutic intervention. The compound demonstrated potent inhibitory action against aldose reductase with submicromolar IC values, indicating its potential in managing diabetes-related complications .
2. Anticancer Activity
The compound has shown significant anticancer properties across various cancer cell lines. For instance, it exhibited cytotoxic effects against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines with IC values of 1.9 µM and 5.4 µM respectively . The presence of the nitrophenyl group is believed to enhance its anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
3. Antimicrobial Properties
Compounds similar to (E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been evaluated for their antimicrobial properties. They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as several fungal species . This broad-spectrum activity suggests potential applications in treating infections.
4. Anti-inflammatory Effects
Thiazolidinones are also noted for their anti-inflammatory activities. The compound may modulate inflammatory pathways, contributing to reduced inflammation in various models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications at specific positions on the thiazolidinone ring can significantly alter potency and selectivity:
| Position | Modification | Effect on Activity |
|---|---|---|
| C5 | Nitrophenyl group | Increased anticancer activity |
| C4 | Oxo group | Essential for aldose reductase inhibition |
| C3 | Acetic acid | Enhances solubility and bioavailability |
Case Studies
Several studies have investigated the biological activity of compounds similar to (E)-2-(5-((5-(2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid:
- In vitro Studies : A study assessed the cytotoxic effects on various cancer cell lines, revealing that modifications at the C5 position led to enhanced potency against A549 lung cancer cells with an IC of 7 µM, comparable to gefitinib .
- In vivo Studies : In animal models, compounds with similar structures demonstrated significant tumor reduction in Ehrlich ascites carcinoma models, underscoring their potential for cancer therapy .
Q & A
(Basic) What are the optimal synthetic routes for this compound?
The synthesis typically involves a multi-step approach:
- Key Reaction : Condensation of 5-(2-nitrophenyl)furan-2-carbaldehyde with 2-thioxothiazolidin-4-one in glacial acetic acid under reflux, catalyzed by anhydrous sodium acetate .
- Purification : Recrystallization using ethanol or ethanol-water mixtures to achieve >85% purity.
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (20:80) to track reaction progress .
| Reagent | Conditions | Yield |
|---|---|---|
| Sodium acetate (1 mmol) | Reflux, 7 hours | 85% |
| Chloroacetic acid | Heating, DMF solvent | 70–75% |
(Basic) Which spectroscopic methods confirm its structure?
Structural validation requires a combination of:
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.5–8.2 ppm), vinyl proton (δ 7.8–8.0 ppm, J = 12–15 Hz for E-isomer) .
- ¹³C NMR : Carbonyl carbons (δ 170–180 ppm), thioxo sulfur (δ 190–200 ppm) .
- Mass Spectrometry : Molecular ion [M+H]⁺ consistent with the molecular formula C₁₇H₁₁N₂O₆S₂ .
(Basic) How to evaluate its antimicrobial activity in vitro?
- Assay Design :
- MIC Determination : Broth microdilution (CLSI guidelines) against S. aureus and C. albicans .
- Control Compounds : Compare with fluconazole (antifungal) and ciprofloxacin (antibacterial).
- Solubility : Prepare stock solutions in DMSO (≤1% final concentration) to avoid solvent toxicity .
(Advanced) What strategies enhance bioactivity via structure-activity relationship (SAR) studies?
- Core Modifications :
- Salt Formation : React with NaOH/KOH to improve solubility; metal complexes (e.g., Zn²⁺, Cu²⁺) may enhance antimicrobial activity .
- Ester Derivatives : Replace acetic acid with ethyl/methyl esters to alter lipophilicity and membrane permeability .
- Substituent Effects :
- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improve antifungal activity but may reduce solubility .
(Advanced) How to address discrepancies in biological activity data?
- Critical Factors :
- Purity : HPLC analysis (>95%) to rule out impurities affecting results .
- Assay Variability : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 hours) .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicate experiments.
(Advanced) What in vivo models assess hypoglycemic activity?
- Model : Streptozotocin (STZ)-induced diabetic Wistar rats .
- Dosage : 50–100 mg/kg/day orally for 28 days.
- Endpoints :
- Blood glucose (glucose oxidase method).
- Insulin sensitivity (HOMA-IR index) .
(Advanced) What mechanistic insights explain its bioactivity?
- Enzyme Inhibition :
- PPARγ Activation : Thiazolidinedione analogs (e.g., rosiglitazone) bind PPARγ to regulate glucose metabolism .
- Tyrosinase Inhibition : Thioxothiazolidinone core chelates copper at the enzyme active site .
- Oxidative Stress Modulation : Nitrophenyl groups may scavenge free radicals (test via DPPH assay) .
(Advanced) How to optimize reaction yields with electron-withdrawing groups?
- Catalyst Screening : Replace sodium acetate with piperidine for faster enamine formation .
- Solvent Effects : Use DMF instead of acetic acid to stabilize intermediates .
- Molar Ratios : Increase aldehyde:thiazolidinone ratio to 1.2:1 to drive condensation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
